molecular formula C16H14BrNO2 B5736317 2-bromo-N-(2-propanoylphenyl)benzamide

2-bromo-N-(2-propanoylphenyl)benzamide

Cat. No.: B5736317
M. Wt: 332.19 g/mol
InChI Key: LUVJRGOTIYPJSM-UHFFFAOYSA-N
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Description

2-bromo-N-(2-propanoylphenyl)benzamide is an organic compound with the molecular formula C16H14BrNO2. This compound belongs to the class of benzamides, which are derivatives of benzoic acid. It is characterized by the presence of a bromine atom at the 2-position of the benzamide structure and a propanoyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-propanoylphenyl)benzamide typically involves the bromination of N-(2-propanoylphenyl)benzamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-propanoylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.

    Reduction Reactions: Products include alcohol derivatives of the original compound.

    Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the compound.

Scientific Research Applications

2-bromo-N-(2-propanoylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-propanoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the propanoyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3-methoxyphenyl)benzamide
  • 2-bromo-N-methylbenzamide
  • 2-bromobenzamide

Uniqueness

2-bromo-N-(2-propanoylphenyl)benzamide is unique due to the presence of both a bromine atom and a propanoyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-bromo-N-(2-propanoylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c1-2-15(19)12-8-4-6-10-14(12)18-16(20)11-7-3-5-9-13(11)17/h3-10H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVJRGOTIYPJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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